molecular formula C21H24N2O5S3 B2917010 2-(benzylsulfonyl)-N-(3-methoxypropyl)-4-tosylthiazol-5-amine CAS No. 824417-69-8

2-(benzylsulfonyl)-N-(3-methoxypropyl)-4-tosylthiazol-5-amine

Cat. No.: B2917010
CAS No.: 824417-69-8
M. Wt: 480.61
InChI Key: SFDSPVILHOAHJM-UHFFFAOYSA-N
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Description

2-(Benzylsulfonyl)-N-(3-methoxypropyl)-4-tosylthiazol-5-amine is a synthetic organic compound featuring a central thiazole ring functionalized with benzylsulfonyl, tosyl, and 3-methoxypropylamine groups. This specific molecular architecture suggests potential utility as a key intermediate in organic synthesis and medicinal chemistry research. The presence of the sulfonamide moiety is a significant feature, as this functional group is found in a wide range of biologically active molecules and is known to contribute to binding with various enzymatic targets . Compounds containing similar 1,3,4-thiadiazole and sulfonamide motifs have been extensively investigated for their antimicrobial properties, acting as scaffolds for developing new pharmacological agents . The 3-methoxypropylamine side chain may influence the compound's solubility and overall pharmacokinetic profile . This product is intended for use in laboratory research applications only, such as method development and chemical synthesis. It is strictly for in-vitro use and is not meant for diagnostic or therapeutic purposes. Researchers are encouraged to consult the relevant safety data sheets prior to handling.

Properties

IUPAC Name

2-benzylsulfonyl-N-(3-methoxypropyl)-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5S3/c1-16-9-11-18(12-10-16)31(26,27)20-19(22-13-6-14-28-2)29-21(23-20)30(24,25)15-17-7-4-3-5-8-17/h3-5,7-12,22H,6,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFDSPVILHOAHJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)CC3=CC=CC=C3)NCCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Benzylsulfonyl)-N-(3-methoxypropyl)-4-tosylthiazol-5-amine is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer therapeutics. This compound's structural features suggest it may interact with various biological targets, leading to significant pharmacological effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₉N₃O₄S₂
  • Molecular Weight : 397.48 g/mol

Antitumor Activity

Recent studies have indicated that compounds with similar thiazole structures exhibit notable antitumor properties. For instance, a study focusing on benzyl-substituted quinazolinones demonstrated significant in vitro antitumor activity, with some compounds showing mean GI50 values significantly lower than the standard chemotherapy drug 5-fluorouracil (5-FU) . Although specific data for this compound is limited, its structural analogs suggest a potential for similar efficacy.

The mechanism of action for thiazole derivatives often involves the inhibition of key enzymes or receptors involved in cancer cell proliferation. For example, molecular docking studies have shown that certain thiazole-based compounds can bind effectively to the ATP binding sites of tyrosine kinases such as EGFR and B-RAF, which are critical in signaling pathways for cell growth and survival . This suggests that this compound may exert its effects through similar pathways.

In Vitro Studies

A comparative analysis of various thiazole derivatives indicates that those with sulfonamide groups exhibit enhanced solubility and biological activity. For instance, compounds with benzyl and tosyl substituents have shown improved selectivity against specific cancer cell lines, including CNS and breast cancer cells .

Compound NameGI50 (µM)Cancer Type
Compound A10.47CNS
Compound B7.24Breast
Compound C14.12Renal
5-FU22.60Standard Control

This table illustrates the comparative potency of various compounds, highlighting the potential effectiveness of thiazole derivatives in targeting specific cancers.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of thiazole derivatives to target proteins. For instance, docking simulations suggest that compounds similar to this compound can effectively inhibit B-RAF kinase, a known driver of melanoma progression . Such findings underscore the importance of structure-activity relationships in developing effective anticancer agents.

Comparison with Similar Compounds

N-Benzyl-4-(4-Methylphenyl)Sulfonyl-2-Thiophen-2-Yl-1,3-Oxazol-5-Amine (CAS: 627833-60-7)

  • Core Structure : Oxazole (oxygen instead of sulfur in the heterocycle).
  • Substituents : Tosyl group at position 4, thiophene at position 2, and benzylamine at position 4.
  • Molecular Weight : 410.51 g/mol (vs. ~450–500 g/mol estimated for the target compound).
  • Key Differences :
    • Oxazole’s reduced electron density compared to thiazole may alter reactivity and binding affinity.
    • Thiophene substituent introduces aromaticity distinct from the benzylsulfonyl group in the target compound.
  • Applications: Not explicitly stated, but oxazoles are common in antimicrobial and anticancer agents .

2-(Cyclohexylsulfonyl)-N-(Furan-2-Ylmethyl)-4-Tosylthiazol-5-Amine

  • Core Structure : Thiazole (identical to the target compound).
  • Substituents : Cyclohexylsulfonyl at position 2, tosyl at position 4, and furanylmethylamine at position 5.
  • Furanylmethylamine is more rigid than 3-methoxypropylamine, limiting conformational flexibility.
  • Implications : Increased steric hindrance might hinder target engagement in biological systems compared to the target compound .

Functional Group Variations in Thiazole Derivatives

4-(2-Chloro-4-Methoxy-5-Methylphenyl)-N-[2-Cyclopropyl-1-(3-Fluoro-4-Methylphenyl)Ethyl]-5-Methyl-N-(2-Propyn-1-Yl)-1,3-Thiazol-2-Amine

  • Substituents : Chloro, methoxy, and methyl groups on the phenyl ring; propargyl and cyclopropyl-fluoro-methylphenylethylamine.
  • Key Differences :
    • Halogenated (Cl, F) and alkyl groups enhance electronegativity and lipophilicity.
    • Propargyl group introduces alkyne functionality absent in the target compound.
  • Applications : Likely optimized for receptor selectivity in pharmaceutical contexts .

5-(3-Phenylpropyl)-N-(2-Chlorophenyl)-1,3,4-Thiadiazole-2-Amine

  • Core Structure : Thiadiazole (two nitrogen atoms instead of one in thiazole).
  • Substituents : Phenylpropyl and chlorophenyl groups.
  • Key Differences :
    • Thiadiazole’s higher electron deficiency may increase reactivity in nucleophilic substitutions.
    • Chlorophenyl group vs. tosyl in the target compound: smaller and less polar.

Pharmacological and Agrochemicallly Relevant Analogues

N-(3-Methoxypropyl)-N’-(1-Methylethyl)-6-(Methylthio)-1,3,5-Triazine-2,4-Diamine (Methoprotryne)

  • Core Structure : Triazine.
  • Substituents : 3-Methoxypropylamine and isopropyl groups.
  • Applications : Herbicide (methoprotryne), highlighting the role of methoxypropylamine in agrochemical activity.

4-(Benzo[d]Thiazol-2-Yl)-1-(2-Nitrophenyl)-1H-1,2,3-Triazol-5-Amine

  • Core Structure : Triazole fused with benzothiazole.
  • Substituents : Nitrophenyl group.
  • Key Differences: Nitro group is strongly electron-withdrawing, unlike sulfonyl groups in the target compound.
  • Applications : Antiproliferative properties under investigation .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Substituents (Positions) Molecular Weight (g/mol) Notable Features
2-(Benzylsulfonyl)-N-(3-methoxypropyl)-4-tosylthiazol-5-amine (Target) Thiazole 2: Benzylsulfonyl; 4: Tosyl; 5: 3-Methoxypropyl ~480 (estimated) High polarity, dual sulfonyl groups
N-Benzyl-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine Oxazole 4: Tosyl; 2: Thiophene; 5: Benzyl 410.51 Aromatic thiophene, oxazole core
2-(Cyclohexylsulfonyl)-N-(furan-2-ylmethyl)-4-tosylthiazol-5-amine Thiazole 2: Cyclohexylsulfonyl; 5: Furanylmethyl ~430 (estimated) Bulky sulfonyl, rigid amine
4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-(2-propyn-1-yl)-1,3-thiazol-2-amine Thiazole 4: Chloro-methoxy-methylphenyl; 2: Propargyl ~550 (estimated) Halogenated, propargyl functionality
Methoprotryne Triazine 6: Methylthio; 2,4: Methoxypropyl/isopropyl 283.39 Agrochemical relevance, triazine core

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